Superior Potency at GluN2D vs. GluN2C: A Key Differentiator from QNZ46
DQP1105 exhibits a distinct potency rank order compared to its closest analog, QNZ46. While both compounds are GluN2C/D-selective, DQP1105 is significantly more potent at GluN2D-containing receptors than at GluN2C-containing receptors. In contrast, QNZ46 displays the opposite profile, with higher potency at GluN2C [1]. This difference is critical for experiments where distinguishing between these two subunits is paramount.
| Evidence Dimension | Potency (IC50) at recombinant NMDA receptor subtypes |
|---|---|
| Target Compound Data | IC50 = 2.7 µM for GluN2D; IC50 = 8.5 µM for GluN2C |
| Comparator Or Baseline | QNZ46: IC50 = 3.9-6 µM for GluN2C; IC50 = 182-229 µM for GluN2D |
| Quantified Difference | DQP1105 is ~3-fold more potent at GluN2C than GluN2D (ratio 0.32). QNZ46 is ~30-60-fold more potent at GluN2C than GluN2D (ratio 0.02-0.03). |
| Conditions | Whole-cell voltage-clamp recordings of recombinant receptors expressed in HEK293 cells or Xenopus oocytes. |
Why This Matters
Procuring DQP1105 over QNZ46 is essential for studies requiring potent inhibition of GluN2D over GluN2C, enabling precise pharmacological dissection of these two subunits.
- [1] Acker TM, Yuan H, Hansen KB, Vance KM, Ogden KK, Jensen HS, Burger PB, Mullasseril P, Snyder JP, Liotta DC, Traynelis SF. Mechanism for noncompetitive inhibition by novel GluN2C/D N-methyl-D-aspartate receptor subunit-selective modulators. Mol Pharmacol. 2011 Nov;80(5):782-95. View Source
